BenchChemオンラインストアへようこそ!

2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione

Physicochemical characterization Thermal stability Reaction engineering

2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione (CAS 7697-88-3) is a heterocyclic quinone belonging to the quinoxaline-5,8-dione class. Its molecular formula is C₁₄H₁₅N₃O₃, with a molecular weight of 273.29 g/mol.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 7697-88-3
Cat. No. B15065131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione
CAS7697-88-3
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N3CCOCC3)C
InChIInChI=1S/C14H15N3O3/c1-8-9(2)16-13-12(15-8)11(18)7-10(14(13)19)17-3-5-20-6-4-17/h7H,3-6H2,1-2H3
InChIKeyJXBBELAZQUFIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione (CAS 7697-88-3): Key Physicochemical and Scaffold Properties


2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione (CAS 7697-88-3) is a heterocyclic quinone belonging to the quinoxaline-5,8-dione class. Its molecular formula is C₁₄H₁₅N₃O₃, with a molecular weight of 273.29 g/mol . The compound features a morpholine substituent at the 6-position and methyl groups at the 2- and 3-positions of the quinoxaline-5,8-dione core . Key physicochemical parameters include a density of 1.354 g/cm³, a boiling point of 507.8 °C at 760 mmHg, a refractive index of 1.614, a flash point of 260.9 °C, and a vapor pressure of 1.97 × 10⁻¹⁰ mmHg at 25 °C . The quinoxaline-5,8-dione scaffold is recognized as an aza-analogue of 1,4-naphthoquinone, with the nitrogen atoms in the heterocyclic core conferring distinct redox properties compared to carbocyclic quinones [1].

Why Generic Substitution Fails: Critical Substituent-Dependent Differentiation in 2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione Procurement


Substitution patterns on the quinoxaline-5,8-dione scaffold fundamentally dictate biological target engagement, redox behavior, and physicochemical suitability for specific assays. The 2,3-dimethyl substitution modulates the redox potential of the quinone core relative to the unsubstituted parent quinoxaline-5,8-dione, directly affecting substrate efficiency with NADPH-dependent disulfide reductases [1]. The morpholine moiety at the 6-position introduces a tertiary amine with a conjugate acid pKa of approximately 8.3–8.5, conferring aqueous solubility enhancement and hydrogen-bond acceptor capacity that is absent in non-morpholine analogs such as 2,3-dimethylquinoxaline-5,8-dione (CAS 2768-63-0) [2]. Interchanging even closely related analogs—such as replacing the morpholine with an arylamino group or omitting the 2,3-dimethyl groups—can produce compounds with substantially different enzyme inhibition profiles, antiproliferative potency, and pharmacokinetic behavior, rendering generic substitution invalid for reproducible research outcomes [3].

Quantitative Evidence Guide: 6 Differentiation Dimensions for 2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione (CAS 7697-88-3)


Thermal Stability and Volatility Advantage Over Unsubstituted Quinoxaline-5,8-dione for High-Temperature Reaction Screening

2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione exhibits a boiling point of 507.8 °C at 760 mmHg and a flash point of 260.9 °C, with an exceptionally low vapor pressure of 1.97 × 10⁻¹⁰ mmHg at 25 °C . In contrast, the parent quinoxaline-5,8-dione scaffold (CAS 15250-38-1, MW 162.15 g/mol) lacks the 2,3-dimethyl and 6-morpholine substituents and is expected to have substantially higher volatility due to its lower molecular weight and reduced steric bulk. The quantified vapor pressure of the target compound translates to negligible evaporative loss under standard laboratory conditions, making it suitable for prolonged high-temperature reactions or vacuum-drying processes .

Physicochemical characterization Thermal stability Reaction engineering

Enhanced Substrate Efficiency for Plasmodial Thioredoxin and Glutathione Reductases Versus 1,4-Naphthoquinone and Menadione

In a comparative study by Morin et al. (2008), quinoxaline-5,8-diones 5 and 6 behaved as the most efficient subversive substrates of plasmodial thioredoxin reductase (TrxR), plasmodial glutathione reductase (GR), and human erythrocyte GR among all aza-analogues tested [1]. The study demonstrated that replacement of one to two carbons at the phenyl ring of 1,4-naphthoquinone by one to two nitrogen atoms (yielding quinoline-5,8-diones and quinoxaline-5,8-diones) led to increased oxidant character in accordance with both redox potential values and substrate efficiencies [1]. For 2,3-dimethylquinoxaline-5,8-dione (the non-morpholine analog), IC₅₀ values against glutathione reductase (EC 1.8.1.7) were reported as 0.034 mM and 0.085 mM at 25 °C, confirming that 2,3-dimethyl substitution on the quinoxaline-5,8-dione core yields potent GR inhibition [2]. The target compound 2,3-dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione incorporates both the aza-naphthoquinone core (enabling efficient subversive substrate activity) and the 2,3-dimethyl substitution (optimizing GR inhibitory potency), while the 6-morpholine group adds additional hydrogen-bonding capacity [3].

Antiparasitic drug discovery Redox biochemistry Thioredoxin reductase inhibition

Morpholine-Mediated Solubility and Bioavailability Enhancement Over Non-Morpholine Quinoxaline-5,8-diones

The morpholine substituent provides a tertiary amine with a conjugate acid pKa of approximately 8.3–8.7, enabling protonation and salt formation under physiological conditions [1]. In medicinal chemistry, morpholine incorporation is a well-established strategy to enhance aqueous solubility, bioavailability, and metabolic stability of heterocyclic scaffolds [2]. While 2,3-dimethylquinoxaline-5,8-dione (CAS 2768-63-0; MW 188.18, C₁₀H₈N₂O₂) lacks any solubilizing group and has limited aqueous solubility, the target compound 2,3-dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione (MW 273.29, C₁₄H₁₅N₃O₃) gains the morpholine nitrogen as an additional hydrogen-bond acceptor, increasing topological polar surface area (tPSA) and improving aqueous compatibility . An ADMET prediction for a structurally related quinoxaline-5,8-dione derivative reported a computed solubility value (ADMET Solubility Level 3, logS ≈ −3.933), consistent with moderate aqueous solubility conferred by the morpholine group [3].

Drug-likeness optimization Aqueous solubility Pharmacokinetics

Vascular Smooth Muscle Cell Antiproliferative Activity: Scaffold Validation with ERK1/2 Pathway Modulation

Quinoxaline-5,8-diones have demonstrated potent antiproliferative activity against rat aortic smooth muscle cells (RAoSMCs), a validated model for restenosis and atherosclerosis [1]. Chung et al. (2005) reported that 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones exhibited potent RAoSMC antiproliferative activity, with mechanistic studies confirming that inhibition was mediated through modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway [1]. Subsequent 3D-QSAR studies by Ryu et al. (2008) established that the IC₅₀ values of heterocyclic quinone derivatives on RAoSMC proliferation exhibited a strong correlation with steric and hydrophobic fields, yielding predictive CoMFA (q² = 0.734, r² = 0.947) and CoMSIA (q² = 0.736, r² = 0.913) models [2]. The target compound 2,3-dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione contains the quinoxaline-5,8-dione core required for this antiproliferative phenotype, while the 2,3-dimethyl and 6-morpholine substituents provide steric and electronic modulation consistent with the QSAR pharmacophore [2].

Cardiovascular pharmacology Restenosis SMC proliferation inhibition

Redox-Mediated CO₂ Capture Capacity: Quinoxaline-5,8-dione Framework as Electrochemical CO₂ Sorbent

Substituted quinoxaline-5,8-diones have been demonstrated to function as redox-active CO₂ capture agents [1]. In a 2025 study, reduced substituted quinoxaline-5,8-diones captured CO₂, forming reversible adducts characterized by DFT calculations and electrochemical measurements [1]. For 2,3-diphenylquinoxaline-5,8-dione (phenylQX), the CO₂ adduct formation constant was determined as log K = 11.4, compared to 9.3 for 2,3-bis(4-methoxyphenyl)quinoxaline-5,8-dione (methoxyQX) and 3.4 for dimethyl 4,4′-(5,8-dioxo-5,8-dihydroquinoxaline-2,3-diyl)dibenzoate (benzoateQX) [1]. Critically, the adduct constants increased as the reduction potential of the Q•⁻/Q²⁻ pair became more positive, establishing a direct structure–property relationship between substituent electronics and CO₂ capture efficiency [1]. The target compound 2,3-dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione bears electron-donating methyl groups expected to shift the reduction potential, while the morpholine group offers further electronic tuning via its inductive and resonance effects [2].

CO₂ capture Electrochemistry Sustainable chemistry

Regioselective Chemical Reactivity at the 6-Position: Morpholine as a Modifiable Handle for Library Synthesis

A 2016 experimental and theoretical study on the regioselective Riley oxidation of 6-substituted 2,3-dimethylquinoxaline derivatives demonstrated that the 6-position substituent exerts a predictable directing effect on chemical reactivity [1]. The study examined a series of 2,3-dimethyl-6-substituted-quinoxalines bearing both electron-withdrawing groups (NO₂, CN, CF₃, Cl, Br, F, COOH, COOMe, COPh) and electron-donating groups (OMe, OH, NH₂), establishing that the electronic nature of the 6-substituent controls regioselective oxidation outcomes [1]. The target compound 2,3-dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione, featuring a morpholine electron-donating group at the 6-position, falls within this characterized structure–reactivity series, enabling predictable further functionalization [1]. Additionally, morpholino-quinoxalines have been retrieved by pharmacophore-based screening as PI3Kα inhibitors (exemplified by compound 1a with PI3Kα IC₅₀ = 0.44 μM), confirming that the morpholino-quinoxaline substructure is a validated pharmacophore for kinase inhibitor development .

Combinatorial chemistry Quinoxaline derivatization Medicinal chemistry SAR

Optimal Application Scenarios for 2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione (CAS 7697-88-3) Based on Quantitative Differentiation Evidence


Antiparasitic Drug Discovery: Thioredoxin/Glutathione Reductase-Targeted Lead Optimization

Research groups targeting plasmodial thioredoxin reductase (TrxR) or glutathione reductase (GR) for antimalarial or antischistosomal drug development should prioritize this compound as a starting scaffold. The quinoxaline-5,8-dione core has been validated as the most efficient subversive substrate class among aza-naphthoquinones, outperforming 1,4-naphthoquinone and menadione [1]. The 2,3-dimethyl substitution yields IC₅₀ values in the 34–85 μM range against GR [2], while the 6-morpholine group provides a synthetic handle for further SAR exploration and solubility optimization [3]. This combination of validated target engagement and synthetic tractability is not available from the simpler 2,3-dimethylquinoxaline-5,8-dione (which lacks the morpholine diversification point) or from 6-morpholinoquinoxaline-5,8-dione (which lacks the potency-enhancing 2,3-dimethyl groups).

Cardiovascular Pharmacology: Restenosis and Atherosclerosis Model Development

For laboratories studying vascular smooth muscle cell (SMC) proliferation in the context of restenosis or atherosclerosis, this compound provides a quinoxaline-5,8-dione scaffold with documented ERK1/2 pathway-modulating antiproliferative activity [1]. 3D-QSAR models (CoMFA q² = 0.734, r² = 0.947; CoMSIA q² = 0.736, r² = 0.913) enable rational prediction of how modifications at the 2,3- and 6-positions will affect potency, facilitating efficient lead optimization [2]. The morpholine substituent enhances aqueous compatibility for cell-based assays, addressing a key limitation of more lipophilic quinoxaline-5,8-dione analogs [3].

Electrochemical CO₂ Capture Research: Redox-Active Quinone Sorbent Development

Research programs developing electrochemically switchable CO₂ capture materials should evaluate this compound as part of a quinoxaline-5,8-dione sorbent library. The 2,3-substitution pattern directly controls the CO₂ adduct formation constant, which spans a ~10⁸-fold range (log K from 3.4 to 11.4) depending on substituent electronics [1]. The 2,3-dimethyl substitution is predicted to produce a reduction potential intermediate between electron-withdrawing and strongly electron-donating variants, offering a tunable entry point for optimizing the balance between capture capacity and energy required for CO₂ release [1]. The low vapor pressure (1.97 × 10⁻¹⁰ mmHg at 25 °C) further supports electrochemical cell compatibility by minimizing evaporative loss [2].

Kinase Inhibitor Discovery: PI3Kα-Targeted Library Synthesis

Medicinal chemistry teams pursuing PI3Kα inhibitors should incorporate this compound into focused quinoxaline libraries. Pharmacophore-based screening has identified morpholino-quinoxalines as validated PI3Kα inhibitors (representative compound 1a: IC₅₀ = 0.44 μM), establishing the morpholino-quinoxaline substructure as a kinase-directed pharmacophore [1]. The 6-position morpholine on a 2,3-dimethylquinoxaline-5,8-dione core provides regioselective reactivity (as documented in Riley oxidation studies of 6-substituted-2,3-dimethylquinoxalines [2]) and a solubilizing group that facilitates biochemical assay compatibility [3], creating a versatile scaffold for systematic structure–activity relationship expansion.

Quote Request

Request a Quote for 2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.